molecular formula C16H23NO3 B8009517 Ethyl 3-(2-methyl-N-propylbenzamido)propanoate

Ethyl 3-(2-methyl-N-propylbenzamido)propanoate

Cat. No.: B8009517
M. Wt: 277.36 g/mol
InChI Key: MCFZUYWODXTOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate typically involves the esterification of 3-(2-methyl-N-propylbenzamido)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methyl-N-propylbenzamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methyl-N-propylbenzamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-methyl-N-propylbenzamido)propanoate is unique due to its specific structural features, such as the presence of a benzamido group and a propanoate ester. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 3-[(2-methylbenzoyl)-propylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-11-17(12-10-15(18)20-5-2)16(19)14-9-7-6-8-13(14)3/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFZUYWODXTOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC(=O)OCC)C(=O)C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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